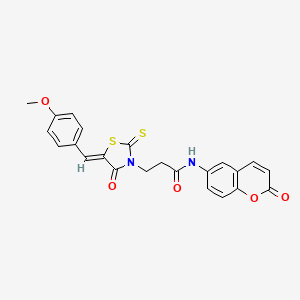

(Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide

Description

Properties

IUPAC Name |

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S2/c1-29-17-6-2-14(3-7-17)12-19-22(28)25(23(31)32-19)11-10-20(26)24-16-5-8-18-15(13-16)4-9-21(27)30-18/h2-9,12-13H,10-11H2,1H3,(H,24,26)/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTGYHDIDJSAHZ-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide belongs to a class of thiazolidinones, which have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a thiazolidinone core linked to a chromenyl moiety and a methoxybenzylidene substituent. The structural features are believed to contribute significantly to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit potent antimicrobial effects. For instance:

- Antibacterial Activity : The compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it outperformed standard antibiotics like ampicillin and streptomycin by 10–50 times. The minimum inhibitory concentrations (MICs) for various strains were notably low, with some derivatives achieving MIC values as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.015 | 0.030 |

| Staphylococcus aureus | 0.008 | 0.020 |

| Escherichia coli | 0.015 | 0.030 |

| Enterobacter cloacae | 0.004 | 0.008 |

- Antifungal Activity : The compound also exhibited antifungal properties, with effective MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, including Trichoderma viride and Aspergillus fumigatus. The most sensitive fungal strain was identified as T. viride .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied:

- Cytotoxicity : In vitro assays revealed that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The IC50 values ranged from 1.2 µM to 5.3 µM, indicating strong antiproliferative effects .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.2 |

| K562 | 3.7 |

| HCT116 | 4.4 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thiazolidinones have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in cancer cells, leading to apoptosis.

- Molecular Docking Studies : Computational studies indicate that the compound may interact with specific protein targets such as DDX3 helicase, which is implicated in various cancers .

Case Studies

Several case studies highlight the effectiveness of thiazolidinone derivatives:

- Study on Anticancer Properties : A study demonstrated that a similar thiazolidinone derivative significantly inhibited tumor growth in mouse models while exhibiting low toxicity to healthy tissues .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial effects of various thiazolidinone derivatives against clinical isolates of resistant bacterial strains, confirming their potential as novel therapeutic agents in combating antibiotic resistance .

Chemical Reactions Analysis

Thiazolidinone Core Formation

The thiazolidinone ring is synthesized via cyclocondensation of 4-methoxybenzaldehyde with rhodanine (2-thioxothiazolidin-4-one) under acidic or basic conditions .

Reaction conditions :

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| 1 | Rhodanine + 4-methoxybenzaldehyde, EtOH, reflux, 6h | 78% | NMR (DMSO-d6): δ 7.82 (s, CH=N), 3.85 (s, OCH3) |

Final Coupling

The thiazolidinone and coumarin-propanamide intermediates are coupled via nucleophilic substitution or amide bond formation under peptide coupling agents (e.g., EDCI/HOBt) .

Knoevenagel Condensation

The (Z)-benzylidene group forms via condensation of 4-methoxybenzaldehyde with the thiazolidinone’s active methylene group .

Mechanism :

- Deprotonation of rhodanine’s methylene.

- Nucleophilic attack on the aldehyde.

- Elimination of water to form the α,β-unsaturated system .

Thiol-Disulfide Exchange

The thioxo group (-C=S) participates in redox reactions, forming disulfide bonds under oxidative conditions (e.g., H2O2) .

Michael Addition

The α,β-unsaturated ketone undergoes Michael addition with nucleophiles (e.g., amines, thiols) .

Example : Reaction with ethylenediamine forms a pyrrolidine-fused derivative .

Lactone Ring Hydrolysis

The coumarin lactone hydrolyzes in basic media to form a carboxylate, which can re-cyclize under acidic conditions .

Photodegradation

UV exposure induces cleavage of the coumarin ring, forming 7-hydroxycoumarin derivatives .

Products identified via LC-MS :

| Degradant | m/z | Structure |

|---|---|---|

| A | 177 | 7-hydroxycoumarin |

| B | 318 | Thiazolidinone fragment |

Acidic Hydrolysis

The propanamide linker hydrolyzes in HCl (1M) to yield 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and 6-aminocoumarin .

Sulfonylation

The coumarin amine reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamide derivatives .

Conditions : Pyridine, 0°C → RT, 2h.

Halogenation

Electrophilic bromination occurs at the coumarin’s C-5 position using Br2/FeBr3 .

Biological Activity-Linked Reactivity

- COX-II Inhibition : The thiazolidinone’s sulfonamide mimicry binds to Val523/Arg513 in COX-II’s lateral pocket .

- Anticancer Activity : The α,β-unsaturated system undergoes Michael addition with cellular thiols (e.g., glutathione), inducing oxidative stress .

Stability Profile

| Condition | Stability | Major Degradation Pathway |

|---|---|---|

| pH 1–3 (acidic) | Unstable | Amide hydrolysis |

| pH 7–9 (neutral) | Stable | - |

| pH 10–12 (basic) | Unstable | Lactone hydrolysis |

| Light (UV) | Unstable | Coumarin ring cleavage |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Challenges and Limitations

Q & A

Q. What are the key steps and analytical techniques for synthesizing and characterizing this compound?

The synthesis typically involves:

- Step 1 : Cyclization of thiourea derivatives with aldehydes (e.g., 4-methoxybenzaldehyde) to form the thioxothiazolidinone core .

- Step 2 : Condensation with a coumarin-derived amine (e.g., 6-aminocoumarin) to introduce the propanamide moiety .

- Step 3 : Purification via recrystallization or column chromatography . Characterization employs:

- TLC for reaction monitoring .

- NMR (1H/13C) and MS for structural confirmation .

- IR spectroscopy to validate functional groups (e.g., C=O, C=S) .

Q. Which biological activities have been preliminarily investigated for this compound?

- Anticancer : Evaluated via cytotoxicity assays (e.g., MTT) against cancer cell lines, with IC50 values reported .

- Antimicrobial : Tested against Gram-positive/negative bacteria and fungi using disk diffusion or MIC assays .

- Anti-inflammatory : Assessed through COX-2 inhibition or TNF-α suppression in cell models .

Q. What structural features contribute to its biological activity?

- The thioxothiazolidinone core enables interactions with cysteine residues in enzymes .

- The 4-methoxybenzylidene group enhances lipophilicity and membrane permeability .

- The coumarin moiety provides fluorescence for cellular tracking and potential DNA intercalation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .

- Catalysts : Piperidine or acetic acid accelerates benzylidene formation .

- Temperature control : Reflux (80–100°C) minimizes side reactions during condensation .

- Microwave-assisted synthesis reduces reaction time from hours to minutes .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Substituent variation : Replace the 4-methoxy group with halogens (e.g., Cl, F) or electron-withdrawing groups to modulate activity .

- Scaffold hybridization : Fuse with pyrazole or imidazole rings to enhance target selectivity .

- In vitro assays : Compare IC50 values across analogs to identify critical functional groups .

Q. How can contradictory bioactivity data across studies be resolved?

- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., incubation time) .

- Dose-response validation : Repeat experiments with gradient concentrations to confirm potency trends .

- Metabolic stability testing : Use liver microsomes to assess compound degradation under physiological conditions .

Q. What computational methods predict its molecular targets and binding modes?

- Molecular docking : Simulate interactions with proteins like EGFR or tubulin using AutoDock Vina .

- QSAR modeling : Corrogate electronic (e.g., logP) and steric descriptors with bioactivity data .

- MD simulations : Analyze binding stability over 100-ns trajectories in GROMACS .

Q. What are its stability profiles under varying pH and temperature conditions?

- pH stability : Degrades rapidly in alkaline conditions (pH > 9) due to thiazolidinone ring hydrolysis .

- Thermal stability : Stable up to 150°C (DSC analysis), but prolonged heating induces isomerization (Z→E) .

- Light sensitivity : Coumarin moiety necessitates storage in amber vials to prevent photodegradation .

Q. Are there alternative green chemistry approaches for its synthesis?

Q. How does its bioactivity compare to structural analogs?

- 4-Chloro vs. 4-methoxy substitution : Chlorine improves anticancer potency but reduces solubility .

- Coumarin vs. phenylpropanamide : Coumarin derivatives show superior fluorescence for imaging .

- Thioxo vs. oxo thiazolidinone : Thioxo enhances thiol-mediated enzyme inhibition .

Methodological Notes

- Data contradictions : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .

- Synthetic scalability : Pilot-scale reactions (10–100 g) require optimized workup protocols to maintain >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.